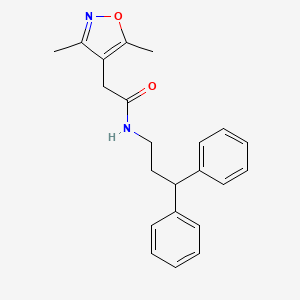![molecular formula C21H21N3O5S B10997322 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B10997322.png)
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: thiazole chromone , belongs to the thiazole family of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. This compound exhibits interesting biological activities and has been explored for various applications .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare thiazole chromone involves the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of a thiazole derivative (such as 2-methyl-1,3-thiazole-4-carbaldehyde) with an acetyl piperazine derivative (e.g., 4-acetylpiperazin-1-yl) in the presence of suitable reagents.
Reaction Conditions::Thiazole Formation: The condensation reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dimethyl sulfoxide).
Cyclization: The reaction proceeds through cyclization of the aldehyde group with the piperazine nitrogen, forming the thiazole ring.
Chromone Formation: The resulting thiazole intermediate undergoes further cyclization to form the chromone ring system.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ similar synthetic routes on a larger scale, optimizing reaction conditions and purification steps.
Chemical Reactions Analysis
Thiazole chromone can undergo various chemical reactions:
Electrophilic Substitution: The C-5 atom in the thiazole ring is susceptible to electrophilic substitution.
Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.
Common reagents include acylating agents, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Thiazole chromone has found applications in:
Medicine: It exhibits antitumor and cytotoxic activity, making it relevant for cancer research.
Drug Development: Compounds related to thiazole chromone have been investigated as antimicrobial, antifungal, and antiviral agents.
Chemical Biology: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism by which thiazole chromone exerts its effects remains an active area of study. It likely involves interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Thiazole chromone’s uniqueness lies in its specific combination of the thiazole and chromone moieties. Similar compounds include other thiazoles, chromones, and related heterocycles.
Properties
Molecular Formula |
C21H21N3O5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C21H21N3O5S/c1-13-22-18(12-30-13)17-9-15-3-4-16(10-19(15)29-21(17)27)28-11-20(26)24-7-5-23(6-8-24)14(2)25/h3-4,9-10,12H,5-8,11H2,1-2H3 |
InChI Key |
KLORPWKMALRYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)N4CCN(CC4)C(=O)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997248.png)
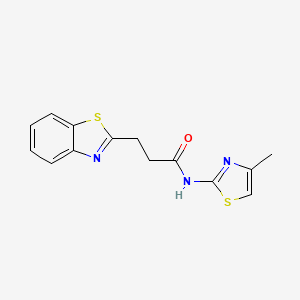
![Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997260.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10997267.png)
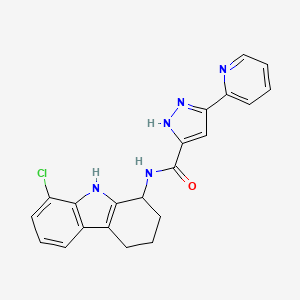
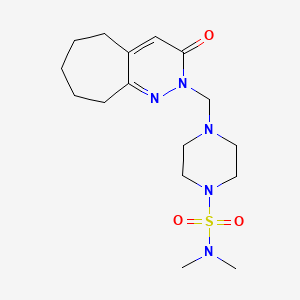
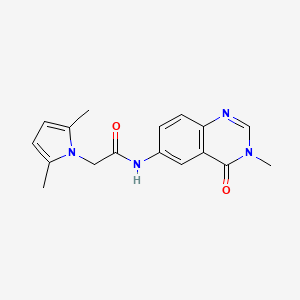
![N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10997292.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10997298.png)
![5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997301.png)
![3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10997307.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997319.png)
![4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)
